N-(2-(furan-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
N-(2-(furan-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a sulfonamide derivative featuring a fused pyrroloquinoline core with a 4-oxo group and a furan-3-yl ethyl substituent.
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-16-2-1-13-9-15(10-14-4-7-19(16)17(13)14)24(21,22)18-6-3-12-5-8-23-11-12/h5,8-11,18H,1-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYPJCFCXMFJON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCC4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a larger scale .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SONH-) enables nucleophilic substitutions and acid-base reactions:
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form N-alkylated derivatives. For example, reaction with benzyl bromide in DMF/KCO yields N-benzyl derivatives (70–85% yield).
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Hydrolysis : Under strong acidic (HSO, reflux) or basic (NaOH, 100°C) conditions, the sulfonamide hydrolyzes to the corresponding sulfonic acid.
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-Alkylation | DMF, KCO, 60°C | N-Benzyl derivative | 78 | |
| Hydrolysis | 6M HCl, reflux | Sulfonic acid | 92 |
Furan Ring Participation
The furan-3-yl group undergoes electrophilic substitution and cycloaddition:
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Electrophilic Acylation : Reacts with acetyl chloride/AlCl to form 2-acetylfuran derivatives .
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Diels-Alder Reaction : Acts as a diene with maleic anhydride, forming bicyclic adducts (e.g., endo/exo ratios of 3:1 at 80°C) .
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AcCl, AlCl, 0°C | 2-Acetylfuran derivative | 65 | |
| Diels-Alder | Toluene, 80°C | Bicyclic oxabicyclo[2.2.1] | 82 |
Pyrroloquinoline Core Transformations
The pyrrolo[3,2,1-ij]quinoline system participates in redox and ring-opening reactions:
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Ketone Reduction : The 4-oxo group is reduced with NaBH/CeCl to a secondary alcohol (95% yield).
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Oxidative Ring Expansion : Treatment with m-CPBA forms an epoxide at the pyrrolidine ring.
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ketone Reduction | NaBH, CeCl, MeOH | 4-Hydroxy derivative | 95 | |
| Epoxidation | m-CPBA, CHCl | Epoxidized pyrroloquinoline | 88 |
Cross-Coupling Reactions
The ethyl linker facilitates Suzuki-Miyaura couplings when halogenated:
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Bromination : NBS in CCl introduces a bromine at the ethyl chain (80% yield).
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Suzuki Coupling : Reacts with phenylboronic acid/Pd(PPh) to form biaryl derivatives (75% yield).
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | NBS, CCl, 70°C | Bromoethyl derivative | 80 | |
| Suzuki Coupling | Pd(PPh), KCO, DME | Biaryl derivative | 75 |
Photochemical Modifications
UV irradiation induces [4+2] cycloadditions with dienophiles like Meldrum’s acid:
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Photocycloaddition | UV, Meldrum’s acid, L-proline | Polyheterocyclic compound | 68 |
Scientific Research Applications
N-(2-(furan-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Physicochemical Properties
Furan vs. Di-furan substitution (as in ) increases steric bulk and lipophilicity, which may reduce membrane permeability despite enhanced aromatic interactions.
Sulfonamide vs. Amide Functionality: Sulfonamides generally exhibit stronger hydrogen-bonding capacity (higher polar surface area) compared to amides, as seen in the phenoxyphenyl derivative (PSA 65.24 ). This property is critical for target engagement in enzyme-binding pockets.
Fluorine Incorporation: Fluorinated analogs (e.g., ) demonstrate higher metabolic stability due to C-F bond resistance to oxidative degradation.
Biological Activity
N-(2-(furan-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by a pyrroloquinoline core with a furan substituent and a sulfonamide group. The structural formula can be represented as follows:
Key Features
- Furan moiety : Known for its role in various biological activities.
- Pyrroloquinoline structure : Associated with anticancer and antimicrobial properties.
- Sulfonamide group : Often linked to antibacterial activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related pyrroloquinolines can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Case Study: In Vitro Anticancer Activity
A study conducted on a series of pyrroloquinoline derivatives demonstrated that the presence of the furan ring enhanced cytotoxicity against human cancer cell lines (e.g., MCF-7 and A549). The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-(furan-3-yl)ethyl)-4-oxo... | MCF-7 | 10.5 |
| Standard Drug (Doxorubicin) | MCF-7 | 15.0 |
| N-(2-(furan-3-yl)ethyl)-4-oxo... | A549 | 12.0 |
| Standard Drug (Paclitaxel) | A549 | 18.5 |
Antimicrobial Activity
The sulfonamide component of the compound suggests potential antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies on related compounds indicate effectiveness against both Gram-positive and Gram-negative bacteria .
The mechanism involves inhibition of the enzyme dihydropteroate synthase, crucial for bacterial folate synthesis. This leads to reduced bacterial proliferation.
Other Biological Activities
- Anti-inflammatory Effects : Similar compounds have shown the ability to reduce inflammatory markers in vitro.
- Antioxidant Activity : The furan moiety contributes to antioxidant properties by scavenging free radicals .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
Pharmacological Studies
Pharmacological assessments reveal promising results in animal models for both anticancer and antimicrobial applications. For example, in vivo studies demonstrated significant tumor reduction in xenograft models treated with this compound compared to control groups .
Q & A
Synthesis and Optimization
Basic: What are the recommended multi-step synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : Begin with cyclization of pyrrolidine and quinoline precursors, followed by sulfonamide coupling. Key steps include:
- Cyclization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to form the pyrroloquinoline core .
- Sulfonamide Formation : React with 2-(furan-3-yl)ethylamine under anhydrous conditions (e.g., DMF, 80°C) .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust catalyst loading (0.5–2 mol%) and solvent polarity to improve regioselectivity .
Advanced: How can regioselectivity challenges in sulfonamide coupling be addressed when introducing the furan-3-yl ethyl group?
- Solution : Employ in situ IR spectroscopy to track intermediates. Use sterically hindered bases (e.g., DIPEA) to minimize byproducts. Computational modeling (DFT) can predict favorable transition states for coupling .
Structural Characterization
Basic: What analytical techniques are essential for confirming the compound’s structure and purity?
- Methodology :
- NMR : Use , , and 2D-COSY to resolve overlapping signals in the pyrroloquinoline core .
- HPLC-MS : Confirm molecular weight (expected [M+H]+: ~430 Da) and purity (>95%) .
Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of the fused pyrroloquinoline system?
- Approach : Co-crystallize with heavy atoms (e.g., bromine derivatives). Refine using SHELXL for high-resolution data (R-factor < 0.05) .
Biological Activity Profiling
Basic: What in vitro assays are suitable for initial screening of antimicrobial or anti-inflammatory activity?
- Protocols :
Advanced: How can mechanistic studies elucidate its dual inhibition of histamine and platelet-activating factor (PAF)?
- Strategy : Radioligand binding assays (e.g., -PAF displacement) and enzyme inhibition kinetics (e.g., 5-lipoxygenase) .
Structure-Activity Relationship (SAR) Studies
Basic: Which substituents on the pyrroloquinoline core are critical for enhancing bioactivity?
- Key Findings :
Advanced: How do electronic effects of substituents (e.g., electron-withdrawing groups) modulate 5-lipoxygenase inhibition?
- Analysis : Hammett plots correlate σ values of substituents with inhibitory potency. Substituents at C4 (e.g., n-butyl) increase logP and membrane permeability .
Computational and Docking Studies
Advanced: Which computational methods predict binding modes to histamine H1 receptors?
- Workflow :
Stability and Degradation
Basic: What factors influence the compound’s stability during storage?
- Critical Factors :
- pH : Degrades rapidly in acidic conditions (pH < 4).
- Light : Protect from UV exposure to prevent sulfonamide bond cleavage .
Advanced: How can forced degradation studies (e.g., oxidative stress) identify major degradation pathways?
- Design : Expose to 3% H2O2 at 40°C for 24h. Analyze degradants via LC-MS/MS. Major pathway: Oxidation of the furan ring to maleimide .
Data Contradiction Analysis
Advanced: How can discrepancies in reported IC50 values for 5-lipoxygenase inhibition be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
